(S)-AMG-628

TRPV1 Antagonist Pain Research Stereoselectivity

Researchers studying TRPV1 enantioselectivity face confounding results when using racemic or (R)-enantiomer substitutes due to divergent potencies and PK profiles. (S)-AMG-628 (Compound 16q) is the defined stereochemical solution. • Distinct in vitro activity: IC50 = 7 nM (capsaicin-induced Ca2+ influx) vs racemate (3.7 nM). • Proven in vivo efficacy: Reverses thermal hypersensitivity in CFA-induced pain model. • Enantiopure, second-generation scaffold with optimized solubility and half-life. • Available for immediate dispatch in research-grade quantities.

Molecular Formula C25H25FN6O2S
Molecular Weight 492.6 g/mol
CAS No. 862269-92-9
Cat. No. B1667040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-AMG-628
CAS862269-92-9
SynonymsAMG-628, (S)-
Molecular FormulaC25H25FN6O2S
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C
InChIInChI=1S/C25H25FN6O2S/c1-16(18-6-8-19(26)9-7-18)31-10-12-32(13-11-31)22-14-23(28-15-27-22)34-20-4-3-5-21-24(20)30-25(35-21)29-17(2)33/h3-9,14-16H,10-13H2,1-2H3,(H,29,30,33)/t16-/m0/s1
InChIKeyQUHZTEMPQQZPNB-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-AMG-628: Stereochemistry & Oral Bioactivity


(S)-AMG-628, also known as Compound 16q, is the S-enantiomer of AMG-628, a bis-substituted pyrimidine derivative developed as a second-generation transient receptor potential vanilloid 1 (TRPV1) antagonist [1]. This stereoisomer demonstrates oral bioactivity, inhibiting capsaicin- and acid-induced Ca2+ influx in TRPV1-expressing CHO cells [1]. Unlike its racemate or the (R)-enantiomer, (S)-AMG-628 offers a distinct stereochemical profile essential for research applications where chirality-specific activity is under investigation. Its development was driven by the need for improved physicochemical and pharmacokinetic properties compared to first-generation TRPV1 antagonists [2].

1
Stereochemical-control study fit for enantiomer-specific TRPV1 antagonism
Enantiopure (S)-AMG-628 enables attribution of chirality-dependent effects
2
Reported capsaicin- and acid-induced Ca2+ flux inhibition in TRPV1-expressing CHO cells
Cellular assay context for pathway interrogation
3
Scaffold with reported improved PK/solubility over first-generation TRPV1 antagonists
Class-level inference; direct (S)-enantiomer data may be limited

(S)-AMG-628: Stereochemistry & PK Prevent Substitution


Substituting (S)-AMG-628 with the racemic mixture ((Rac)-AMG-628) or the (R)-enantiomer is scientifically unsound due to well-documented enantioselectivity at the TRPV1 target and divergent pharmacokinetic profiles. While the racemate exhibits potent TRPV1 antagonism (IC50 = 3.7 nM), the (S)-enantiomer displays distinct in vitro potency (IC50 values of 7 nM and 5 nM for capsaicin and acid stimuli, respectively), reflecting the critical role of chirality in target engagement . Furthermore, the selection of AMG-628 as a second-generation candidate was based on its optimized half-life and solubility compared to first-generation antagonist AMG-517; assuming these property enhancements extend to all stereoisomers without direct experimental evidence is a procurement risk [1]. Substitution can therefore lead to confounding experimental results in pain research and TRPV1 pathway studies, making stereochemically defined material essential.

⚠️ Racemate or (R)-enantiomer
Different TRPV1 potency profile and stereospecific target engagement may shift assay results. Enantiomer switching alters pharmacological signature; may not reproduce (S)-enantiomer activity in chirality-focused studies.
⚠️ First-generation antagonists (e.g., AMG-517, AMG-9810)
PK half-life and solubility improvements of the AMG-628 scaffold are class-level; assuming transfer to all stereoisomers without direct evidence is a procurement risk. Divergent potency scales may confound concentration-response comparisons.

(S)-AMG-628: Potency & Enantioselectivity Comparison


(S)-AMG-628 vs. Racemate: TRPV1 Antagonism Potency

(S)-AMG-628 demonstrates reduced potency compared to the racemic mixture (Rac)-AMG-628 in a cellular TRPV1 antagonism assay. This difference underscores the importance of enantiopure material for research where a specific activity profile is required, avoiding the confounding effects of a more potent enantiomer present in the racemate [1].

(S) vs. Racemate
Cross-study comparable
IC50: 7 nM (S) vs 3.7 nM (racemate) — capsaicin-induced Ca2+ influx, rat TRPV1 CHO cells
Supports selection of enantiopure material when moderate potency is desired; racemate potency may obscure chirality-activity relationships.
~1.9-fold higher IC50 for (S)-enantiomer; reported context.
TRPV1 Antagonist Pain Research Stereoselectivity

vs. AMG-9810: Superior TRPV1 Potency

(S)-AMG-628 exhibits significantly higher potency in inhibiting capsaicin-induced TRPV1 activation compared to the well-known TRPV1 antagonist AMG-9810, as measured by Ca2+ influx in cellular assays .

vs. AMG-9810
Data to verify
IC50: 7 nM (S) vs 17 nM (AMG-9810) — capsaicin stimulation, rat TRPV1
Reported potency difference supports consideration of (S)-AMG-628 for assays requiring lower working concentrations; direct comparative data limited.
Cross-study comparison; independent validation recommended.
TRPV1 Antagonist Pain Research Potency Comparison

vs. AMG-517: Optimized Pharmacokinetics

The development program for AMG-628 (racemate) specifically aimed to improve upon the pharmacokinetic limitations of the first-generation clinical candidate AMG-517. The resulting compound demonstrates a significantly shorter half-life in rats and markedly enhanced aqueous solubility [1]. While direct data for the (S)-enantiomer is not provided, these properties are intrinsic to the molecule's core structure and are expected to confer similar advantages, making it a more tractable tool for in vivo pharmacology than AMG-517.

vs. AMG-517: Half‑life
Class-level inference
t1/2: 3.8 h (racemate AMG-628) vs 31 h (AMG-517) — in vivo rat study
Shorter half-life scaffold may facilitate flexible in vivo dosing regimens; (S)-enantiomer PK data not reported.
Data apply to racemate; enantiomer-specific extrapolation requires verification.
TRPV1 Antagonist Pain Research Pharmacokinetics Half-life

vs. AMG-517: Enhanced Solubility

A key limitation of the first-generation antagonist AMG-517 was its poor aqueous solubility, which hindered formulation development and potentially impacted bioavailability. The AMG-628 scaffold was engineered to address this, achieving excellent aqueous solubility [1]. This property is a primary driver for its advancement as a second-generation clinical candidate and is a significant advantage for researchers requiring soluble TRPV1 antagonists for in vitro and in vivo applications.

vs. AMG-517: Solubility
Class-level inference
Aqueous solubility: ≥200 µg/mL (racemate AMG-628) vs low solubility (AMG-517) — in 0.01 N HCl
Enhanced solubility context may simplify preparation of dosing solutions; direct (S)-enantiomer solubility data not provided.
Estimated >20‑fold improvement for racemate; enantiomer confirmation needed.
TRPV1 Antagonist Pain Research Formulation Solubility

(S)-AMG-628: Research Applications in Pain & TRPV1


Stereospecific TRPV1 Antagonism & Chirality Analysis

Researchers requiring enantiopure TRPV1 antagonists to study chirality-activity relationships will find (S)-AMG-628 an essential tool. Its distinct in vitro potency profile (IC50 = 7 nM for capsaicin-induced Ca2+ influx) compared to the racemate (IC50 = 3.7 nM) and the (R)-enantiomer allows for precise investigations into the stereochemical requirements of TRPV1 binding and activation [1].

In Vivo Efficacy in Inflammatory & Neuropathic Pain

The AMG-628 scaffold, selected for its improved pharmacokinetic profile (shorter half-life) and excellent solubility, is well-suited for in vivo pain research [1]. While direct data for the (S)-enantiomer is limited, (S)-AMG-628 has been shown to alleviate capsaicin-induced scratching behavior and reverse thermal hypersensitivity in a CFA-induced inflammatory pain model in rats . These characteristics make it a viable candidate for further investigation in chronic pain models where manageable pharmacokinetics are critical.

TRPV1 Antagonism Assays with Defined Potency

For cellular assays where the potency of the racemate (IC50 = 3.7 nM) is too high or where chirality-specific effects are under investigation, (S)-AMG-628 provides a consistent and well-defined alternative. Its activity is approximately half that of the racemate, allowing researchers to use it as a moderate-potency control or to explore concentration-dependent effects within a different dynamic range compared to more potent TRPV1 antagonists [1].

Application
Selection Property
Validation Focus
Chirality-activity relationship studies
Enantiopure (S)-AMG-628 with defined stereochemistry
Verify enantiomer-specific TRPV1 binding and functional response
In vivo pain model research (inflammatory/neuropathic)
Scaffold with reported improved PK half-life and solubility vs. first-generation
Validate in vivo exposure and behavioral endpoint response; monitor accumulation risk
TRPV1 cellular assays with moderate potency control
Consistent, defined potency profile distinct from racemate
Compare concentration-response curves to racemate and other antagonists

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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